molecular formula C13H13NO4 B11863027 Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 93257-70-6

Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11863027
CAS No.: 93257-70-6
M. Wt: 247.25 g/mol
InChI Key: PNBJBGMPLMTKFP-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester, a methoxy group, and a keto group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 4-methoxyanthranilic acid with ethyl chloroformate, followed by cyclization under basic conditions to form the quinoline ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids

Uniqueness

Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its biological activity and chemical reactivity. This substitution pattern distinguishes it from other quinoline derivatives and may confer specific pharmacological properties .

Properties

IUPAC Name

ethyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-12(15)14-11-5-4-8(17-2)6-9(10)11/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBJBGMPLMTKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301872
Record name ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93257-70-6
Record name NSC146831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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